Product packaging for 5-Amino-2,4-difluorobenzamide(Cat. No.:CAS No. 960235-10-3)

5-Amino-2,4-difluorobenzamide

Cat. No.: B1294142
CAS No.: 960235-10-3
M. Wt: 172.13 g/mol
InChI Key: BBICQXXBTGJUEZ-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluorobenzamide (CAS 960235-10-3) is a high-purity, fluorinated organic compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol. This benzamide serves as a versatile chemical building block in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The compound's core structure, a benzamide with specific fluorine substitutions, is recognized as a privileged pharmacophore in antibacterial development. Research indicates that difluorobenzamide derivatives can target the bacterial cell division protein FtsZ, a mechanism of interest for combating antibiotic-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). Such compounds have been shown to exhibit antimicrobial activity and can even reverse resistance to beta-lactam antibiotics in clinical MRSA strains . Furthermore, the fluorobenzamide scaffold is valuable in designing new anti-inflammatory and analgesic agents. It can be incorporated into larger molecular hybrids to improve selectivity for cyclooxygenase-2 (COX-2), aiming for enhanced efficacy with reduced gastrointestinal side effects . As a solid (powder) with room temperature stability, it is suitable for various synthetic applications. This product is intended for research purposes as a key intermediate and is For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2N2O B1294142 5-Amino-2,4-difluorobenzamide CAS No. 960235-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICQXXBTGJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Amino 2,4 Difluorobenzamide and Its Analogs

Classical and Contemporary Synthetic Routes to 5-Amino-2,4-difluorobenzamide

The construction of the this compound scaffold relies on a series of well-established and innovative chemical transformations. These methods are designed to efficiently introduce the required functional groups onto the benzene (B151609) ring.

Multistep Synthesis from Precursor Aromatic Compounds

The synthesis of this compound often begins with commercially available substituted aromatic compounds. A common strategy involves the nitration of a difluorinated aromatic precursor, followed by reduction of the nitro group to an amine. For instance, 2,4-difluorobenzonitrile (B34149) can be nitrated and subsequently reduced to yield 5-Amino-2,4-difluorobenzonitrile. This intermediate can then be converted to the final benzamide (B126) product. Another approach starts with the nitration of isatoic anhydride, which is then converted to a 5-nitro-2,1-benzisothiazol-3(1H)-one derivative. researchgate.net Subsequent chemical modifications can lead to the desired this compound structure.

A typical synthetic sequence might involve:

Nitration: Introduction of a nitro group at the 5-position of a 2,4-difluorinated benzene derivative.

Reduction: Conversion of the nitro group to an amino group using various reducing agents.

Amidation: Formation of the benzamide functional group.

Precursor CompoundKey TransformationIntermediateReference
2,4-DifluorobenzonitrileNitration followed by reduction5-Amino-2,4-difluorobenzonitrile
Isatoic AnhydrideNitration and subsequent conversion5-Nitro-2,1-benzisothiazol-3(1H)-one researchgate.net

Amide Bond Formation Strategies

The formation of the amide bond is a critical step in the synthesis of this compound. Traditional methods often involve the activation of a carboxylic acid, typically by converting it into a more reactive species like an acid chloride or by using coupling reagents. researchgate.netluxembourg-bio.com

Common coupling reagents used for amide bond formation include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). luxembourg-bio.comnih.gov

Uronium/Aminium Salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency. nih.gov

Boron-based catalysts: have emerged as effective promoters for direct amidation reactions. researchgate.net

The choice of coupling reagent and reaction conditions is crucial, especially when dealing with electron-deficient amines, to ensure high yields and minimize side reactions. nih.gov

Coupling Reagent/MethodDescriptionReference
DCC/EDC with HOBt/DMAPCarbodiimide-based activators for carboxylic acids. luxembourg-bio.comnih.gov
HATUA highly efficient uronium salt-based coupling reagent. nih.gov
Borate EstersCatalyze the direct formation of amides from carboxylic acids and amines. researchgate.net

Regioselective Functionalization Approaches

Achieving the correct substitution pattern on the aromatic ring is paramount in the synthesis of this compound and its analogs. Regioselective functionalization techniques allow for the precise introduction of substituents at specific positions. Directed ortho-metalation (DoM) is a powerful strategy where a directing group guides the deprotonation and subsequent electrophilic substitution of an adjacent position. For instance, the lithiation of 2-chloronicotinic acid has been shown to proceed with excellent selectivity for the 4-position. mdpi.com

The development of regioselective methods is crucial for creating structurally diverse analogs of this compound, which is important for structure-activity relationship (SAR) studies in drug discovery. mdpi.com Starting from aspartic acid, for example, regioselective functionalization has been used to synthesize 4- and 5-aminopiperidin-2-ones. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Fluorobenzamides

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in the chemical industry. beilstein-journals.org This includes the synthesis of fluorobenzamides, where green chemistry principles are being increasingly applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent, has emerged as a promising green synthetic technique. beilstein-journals.orgchemistryviews.org This solvent-free approach can lead to shorter reaction times, higher yields, and simplified work-up procedures. beilstein-journals.orgresearchgate.net

For example, a mechanochemical method has been developed for the synthesis of 5-amino-4-cyanoxazoles by milling reactants with dipotassium (B57713) phosphate, a non-toxic inorganic base. chemistryviews.orgresearchgate.net This process is fast and demonstrates high carbon economy. chemistryviews.orgresearchgate.net While challenges remain with less reactive aromatic amines, mechanochemistry holds significant potential for the sustainable synthesis of heterocyclic compounds. chemistryviews.org

Green Chemistry AspectBenefit in Mechanochemical SynthesisReference
Solvent ReductionReactions are often performed solvent-free or with minimal liquid assistance. beilstein-journals.orgchemistryviews.org
Energy EfficiencyReduced energy consumption compared to conventional heating methods. beilstein-journals.org
Waste MinimizationSimplified work-up procedures lead to less waste generation. beilstein-journals.orgresearchgate.net

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. jocpr.com Research is focused on replacing hazardous and expensive metal catalysts with more sustainable alternatives.

Key areas of development include:

Biocatalysts: Enzymes, such as lipases, can catalyze amidation reactions under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. mdpi.com

Eco-friendly Catalysts: Catalysts derived from waste materials, such as pomelo peel ash, have been successfully used for the hydration of nitriles to amides. researchgate.net

The use of transition metal catalysts in pharmaceutical synthesis allows for faster reactions at lower temperatures and pressures, contributing to safer and more economical processes. oatext.com

Solvent-Free or Reduced-Solvent Methodologies

In the pursuit of greener and more efficient chemical processes, significant attention has been directed towards developing synthetic routes that minimize or eliminate the use of volatile organic solvents. For the synthesis of fluorinated benzamides and their analogs, microwave-assisted organic synthesis (MAOS) has emerged as a promising reduced-solvent methodology. This technique often leads to shorter reaction times, reduced energy consumption, and improved yields compared to conventional heating methods.

One notable application of this is in the synthesis of 5-amino-2,4-difluoro-N-methoxybenzamide, a structural analog of this compound. Research has shown that microwave irradiation can significantly enhance the efficiency of the coupling reaction. Compared to conventional methods that may require 12 to 24 hours of reaction time, the microwave-assisted protocol can reduce this to as little as 30 to 45 minutes. Furthermore, this approach substantially cuts down on the required solvent volume, from approximately 50 mL per gram of substrate in traditional setups to about 15 mL per gram under microwave conditions. This reduction in solvent use not only lowers costs but also minimizes the environmental impact associated with chemical waste. The enhanced efficiency is attributed to the direct and rapid heating of the reaction mixture by microwaves, which accelerates the rate of reaction.

Below is a comparative analysis of conventional and microwave-assisted synthesis for a this compound analog.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a this compound Analog

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 12–24 hours 30–45 minutes
Solvent Volume 50 mL/g of substrate 15 mL/g of substrate
Yield 60–75% 80–85%
Purity 90–95% 97–99%

Data derived from research on 5-amino-2,4-difluoro-N-methoxybenzamide.

Optimization of Reaction Conditions for Enhanced Yields and Purity

In the synthesis of 5-amino-N-cyclopropyl-2,4-difluorobenzamide, a specific analog, reaction conditions have been carefully controlled to maximize product formation. The process involves reacting 2,5-difluoro-4-nitrobenzoic acid with thionyl chloride, followed by the addition of cyclopropylamine (B47189) and triethylamine (B128534) in a dichloromethane (B109758) (CH2Cl2) solvent. amazonaws.com A crucial optimization step in this synthesis is maintaining a very low temperature of -40 ºC during the amine addition, which is followed by a 1-hour stir time. amazonaws.com This precise temperature control is essential to minimize side reactions. Subsequent purification steps, such as filtration through Celite® and removal of solvents in vacuo, contribute to achieving a high yield of 97% for the final product. amazonaws.com

For related fluorobenzamides, the choice of solvent and base is shown to be pivotal. In the synthesis of 5-amino-2,4-difluoro-N-methoxybenzamide, using pyridine (B92270) as both a solvent and an acid scavenger improves the efficiency of the coupling reaction between an amine and an acyl chloride. Temperature control, specifically cooling the reaction to between 0–5°C, is employed to minimize the hydrolysis of the acyl chloride, a common side reaction.

Purification techniques are the final step in ensuring high purity. Methods such as recrystallization and column chromatography are standard procedures to isolate the desired compound from unreacted starting materials and byproducts. For instance, after synthesis, the crude product of 5-amino-2,4-difluoro-N-methoxybenzamide is often purified by recrystallization from methanol (B129727) to achieve yields between 60-75%. High-performance liquid chromatography (HPLC) is then used to confirm the purity of the final product, often ensuring it exceeds 95%.

The table below summarizes key optimized conditions from various synthetic routes for analogs of this compound.

Table 2: Optimized Reaction Conditions for Analogs of this compound

Compound Key Reagents/Solvents Optimized Conditions Reported Yield Purification Method
5-amino-N-cyclopropyl-2,4-difluorobenzamide Thionyl chloride, CH2Cl2, Cyclopropylamine, Triethylamine Temperature: -40 ºC during amine addition 97% Filtration through Celite®
5-amino-2,4-difluoro-N-methoxybenzamide Pyridine, Dichloromethane Temperature: 0–5°C to minimize side reactions 60–75% Recrystallization from methanol
2,6-difluorobenzamide 2,6-difluorobenzonitrile, Hydrogen peroxide, Sodium hydroxide Temperature: 35–40°C during hydrolysis 95.9% Neutralization and vacuum filtration

Data sourced from references amazonaws.comgoogle.com.

Derivatization Strategies and Synthetic Applications of 5 Amino 2,4 Difluorobenzamide

Functionalization of the 5-Amino Group

The 5-amino group of 5-Amino-2,4-difluorobenzamide is a primary nucleophilic site, rendering it amenable to a variety of chemical transformations. These modifications are crucial for building molecular complexity and modulating the physicochemical properties of the resulting derivatives.

Amidation and Sulfamoylation Reactions

The primary amine of this compound can be readily converted into amide or sulfonamide linkages. Amidation is typically achieved by reaction with acyl chlorides or carboxylic acids using coupling agents. This reaction creates a new amide bond, extending the molecular framework.

Sulfamoylation involves the reaction of the amino group with a sulfonyl chloride in the presence of a base. This introduces a sulfonamide moiety, which is a well-known bioisostere of the amide group and can significantly alter properties such as acidity and hydrogen bonding capacity. These sulfonamide derivatives are explored in medicinal chemistry to enhance pharmacological profiles.

Table 1: Representative Amidation and Sulfamoylation Reactions This table is a representation of general synthetic strategies.

ReactantReagentProduct Type
This compoundAcetyl ChlorideN-(4-carbamoyl-2,5-difluorophenyl)acetamide
This compoundBenzenesulfonyl ChlorideN-(4-carbamoyl-2,5-difluorophenyl)benzenesulfonamide

Formation of Heterocyclic Systems Incorporating the Amino Functionality

The 5-amino group serves as a key building block for the construction of fused heterocyclic systems. Through condensation and cyclization reactions with appropriate bifunctional reagents, the amine can be incorporated into a new ring system. For instance, benzamide-based 5-aminopyrazoles can be synthesized and subsequently used to form fused pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. These reactions often proceed through the formation of an intermediate that undergoes intramolecular cyclization. Such strategies allow for the creation of complex polycyclic scaffolds from simple precursors.

A general approach involves reacting the amino group with a reagent containing two electrophilic sites or a combination of an electrophilic and a nucleophilic site, leading to ring closure. This methodology is a cornerstone of diversity-oriented synthesis for generating libraries of novel heterocyclic compounds.

Alkylation and Acylation of the Amine

Alkylation: The nucleophilic 5-amino group can undergo N-alkylation to produce secondary or tertiary amines. A prominent method for achieving controlled mono-alkylation is reductive amination. This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method avoids over-alkylation and is compatible with a wide range of functional groups. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option.

Acylation: Acylation of the 5-amino group is a fundamental transformation that introduces an acyl substituent. This is commonly performed using acyl chlorides or acid anhydrides under basic conditions. Another powerful method is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst. While amides are generally not used as acylating agents in traditional Friedel-Crafts reactions, specific destabilized amides can acylate arenes in good yields. This reaction can be used to introduce keto-aryl groups, creating complex molecular architectures.

Modifications of the Benzamide (B126) Moiety for Structural Diversification

Beyond functionalizing the amino group, altering the core benzamide scaffold provides another avenue for creating structural diversity. These modifications can involve introducing new substituents or completely replacing the benzamide core with other chemical moieties.

Introduction of Heteroaryl Substituents

The introduction of heteroaryl groups onto the benzamide scaffold can significantly impact biological activity and physicochemical properties. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between an aryl halide (or triflate) and an organoboron compound, such as a boronic acid or ester. To apply this to the this compound scaffold, a halogenated precursor (e.g., a bromo- or iodo-substituted version) would be coupled with a heteroarylboronic acid. This strategy is highly versatile due to the commercial availability of a vast array of boronic acids.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It can be used to link a heteroaromatic amine to the benzamide core, or conversely, to couple this compound (acting as the amine component) with a heteroaryl halide. This method is renowned for its broad substrate scope and functional group tolerance.

These coupling strategies are fundamental in modern medicinal chemistry for constructing complex biaryl and heteroaryl structures.

Table 2: Palladium-Catalyzed Cross-Coupling Strategies This table illustrates general approaches for heteroaryl introduction.

Reaction TypeCoupling PartnersCatalyst System (Typical)Product Type
Suzuki-MiyauraBromo-difluorobenzamide + Heteroarylboronic acidPd catalyst (e.g., Pd(dppf)Cl₂) + BaseHeteroaryl-substituted difluorobenzamide
Buchwald-HartwigBromo-difluorobenzamide + HeteroarylaminePd catalyst + Ligand + BaseN-Heteroaryl-substituted aminodifluorobenzamide

Scaffold Hopping and Ring Equivalent Strategies

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures (scaffolds) that retain the biological activity of a parent molecule but possess improved properties, such as potency, selectivity, or pharmacokinetics. This approach involves replacing the central scaffold of a molecule while preserving the spatial arrangement of key functional groups responsible for target interaction.

For this compound, scaffold hopping could involve replacing the benzamide moiety with various bioisosteres. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response.

Common bioisosteric replacements for an amide or benzamide scaffold include:

Sulfonamides: As mentioned, the sulfonamide group can mimic some properties of the amide bond.

Ureas: Ureas conserve the hydrogen bond donor and acceptor features of amides and can be used to modify spacing and geometry.

Heterocycles: Five-membered rings like triazoles, oxadiazoles, and imidazoles are frequently used as stable, non-classical bioisosteres of the amide bond. These rings can mimic the planarity and dipole moment of an amide while improving metabolic stability.

These strategies allow medicinal chemists to navigate beyond the original chemical space to discover new intellectual property and develop drug candidates with superior profiles.

This compound as an Intermediate in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly those with significant biological activity. The presence of the difluorinated phenyl ring, coupled with the reactive amino and benzamide functionalities, makes it a versatile building block for constructing elaborate molecular architectures. Its utility is especially prominent in the field of medicinal chemistry, where the unique electronic properties and metabolic stability conferred by fluorine atoms are highly desirable. The strategic positioning of the amino group allows for a variety of chemical transformations, enabling its incorporation into diverse heterocyclic systems.

Precursor in Medicinal Chemistry Target Synthesis

In the realm of medicinal chemistry, this compound is a key precursor for the synthesis of targeted therapeutic agents, notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Consequently, the development of small molecule inhibitors that can modulate kinase activity is a major focus of pharmaceutical research. ed.ac.uk

The 2-aminobenzamide (B116534) scaffold, of which this compound is a difluorinated variant, is a recognized pharmacophore in the design of inhibitors for several kinases, including IKK-α and IKK-β, which are involved in the NF-κB signaling pathway. researchgate.net The amino group of this compound provides a synthetic handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's inhibitory activity and selectivity.

Furthermore, derivatives of amino-benzamides have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase whose aberrant activity is linked to tumorigenesis. nih.gov The synthesis of these inhibitors often involves the chemical modification of the amino group to introduce moieties that can interact with the kinase's active site. The difluoro substitution pattern on the phenyl ring can enhance the binding affinity and pharmacokinetic properties of the final compound.

The following table provides examples of medicinal chemistry targets where the aminobenzamide scaffold is a key structural feature, highlighting the potential applications of this compound as a synthetic precursor.

Medicinal Chemistry TargetTherapeutic AreaRole of Aminobenzamide Scaffold
IKK-α / IKK-βInflammation, CancerCore structure for ATP-competitive inhibition
FGFR1CancerKey building block for kinase inhibitors
PARP-1CancerComponent of molecules targeting the NAD+ binding site

Building Block for Polyfunctionalized Pyrimidinones (B12756618)

The synthesis of heterocyclic compounds is a cornerstone of drug discovery, and pyrimidinone derivatives are known to exhibit a wide range of biological activities. While direct and explicit examples of the use of this compound in the synthesis of polyfunctionalized pyrimidinones are not extensively detailed in readily available literature, the general principles of pyrimidinone synthesis suggest its potential as a valuable building block.

The construction of the pyrimidinone ring system often involves the cyclocondensation of a compound containing an amino group with a 1,3-dicarbonyl compound or its equivalent. Given the presence of the primary amino group, this compound could theoretically undergo such a reaction to form a dihydropyrimidinone ring fused or substituted with the 2,4-difluorobenzamide (B1295065) moiety.

The general synthetic approach for pyrimidinone synthesis from an amine-containing precursor is outlined in the reaction scheme below:

In this hypothetical application, R1 would be the 2,4-difluorobenzamide group. The reaction would lead to the formation of a pyrimidinone ring bearing this fluorinated substituent, which could then be further functionalized to create a library of novel compounds for biological screening. The fluorine atoms would be expected to influence the electronic properties and biological activity of the resulting pyrimidinone derivatives.

Mechanistic Investigations of Reactions Involving 5 Amino 2,4 Difluorobenzamide

Elucidation of Amide Formation Mechanisms

The formation of an amide bond is a fundamental transformation in organic chemistry. researchgate.net In the context of 5-Amino-2,4-difluorobenzamide, this typically involves the reaction of the amino group with an activated carboxylic acid derivative. The mechanism of this reaction is highly dependent on the coupling agent used. researchgate.netyoutube.com

One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The reaction proceeds through the initial activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of this compound. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired amide and dicyclohexylurea as a byproduct. youtube.com

Alternatively, activating agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are frequently employed. In this case, the carboxylic acid is converted into an activated ester, which then readily reacts with the amine. The mechanism involves the formation of a highly reactive aminium/uronium salt, which facilitates the nucleophilic attack by the amine. researchgate.net

Boronic acid catalysts have also been shown to facilitate direct amidation reactions. rsc.org The proposed mechanism involves the formation of a reactive intermediate between the boronic acid and the carboxylic acid. This intermediate is then attacked by the amine to furnish the amide and regenerate the catalyst. rsc.org

A generalized scheme for these mechanisms is presented below:

Scheme 1: Generalized Mechanisms of Amide Formation

Carbodiimide-mediated:

R-COOH + DCC → R-CO-O-C(=NR')NHR' (O-acylisourea)

R-CO-O-C(=NR')NHR' + H₂N-Ar → R-CONH-Ar + R'NHCONHR'

HBTU-mediated:

R-COOH + HBTU → Activated Ester

Activated Ester + H₂N-Ar → R-CONH-Ar

Boronic Acid Catalyzed:

R-COOH + Ar'B(OH)₂ ⇌ [Intermediate Complex]

[Intermediate Complex] + H₂N-Ar → R-CONH-Ar + Ar'B(OH)₂

(Where Ar represents the 5-carboxamido-2,4-difluorophenyl group)

Studies on Nucleophilic Aromatic Substitution (SNAr) Pathways

The fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. nih.gov The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov

In the first step, a nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing benzamide (B126) group. The presence of two fluorine atoms can influence the regioselectivity of the attack.

The second step involves the departure of the fluoride ion as a leaving group, restoring the aromaticity of the ring and yielding the substituted product. Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing the formation of a discrete Meisenheimer complex. nih.gov The exact pathway, whether stepwise or concerted, is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Below is a table summarizing typical conditions for SNAr reactions on related difluorinated aromatic compounds.

NucleophileLeaving GroupSolventTemperature (°C)Product
PiperidineFluorineToluene80N-substituted product
Sodium MethoxideFluorineMethanol (B129727)RefluxMethoxy-substituted product
ThiophenolFluorineDMF100Thiophenyl-substituted product

Cyclization Reaction Mechanisms

This compound can undergo intramolecular cyclization reactions to form various heterocyclic structures, which are of significant interest in medicinal chemistry. The mechanism of these reactions often involves the participation of both the amino and benzamide functionalities.

For instance, in the presence of a suitable reagent, the amino group can act as an internal nucleophile, attacking an electrophilic center generated on a side chain attached to the benzamide nitrogen. This can lead to the formation of five- or six-membered heterocyclic rings.

Another possibility is the cyclization involving the amide nitrogen and one of the fluorine atoms on the aromatic ring through an intramolecular SNAr reaction. This would require activation of the amide nitrogen, for example, by deprotonation with a strong base, to enhance its nucleophilicity. The subsequent intramolecular attack on the carbon bearing a fluorine atom would lead to a cyclic product. The regioselectivity of such a cyclization would be influenced by the relative stability of the resulting ring systems.

Solvent Effects and Catalytic Roles in Reaction Pathways

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound. In amide formation reactions, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are often preferred as they can solvate the charged intermediates and facilitate the reaction.

In SNAr reactions, the solvent plays a crucial role in stabilizing the Meisenheimer complex. rsc.org Polar aprotic solvents are generally favored as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. The ability of the solvent to act as a hydrogen-bond donor can also influence the reaction rate by assisting in the departure of the leaving group. rsc.org

Catalysts are essential for many transformations involving this compound. In amide formation, catalysts not only activate the carboxylic acid but can also influence the stereochemical outcome of the reaction. For cyclization reactions, both acid and base catalysts can be employed to facilitate the formation of the desired heterocyclic ring system. For example, a base can be used to deprotonate the nucleophilic group, increasing its reactivity, while an acid can protonate a leaving group, making it easier to displace. The use of novel nanocatalysts has also been shown to improve reaction efficiency, yield, and reusability in related synthetic methodologies. nih.gov

The following table illustrates the effect of different solvents on a hypothetical SNAr reaction involving a difluorinated aromatic compound.

SolventDielectric Constant (ε)Reaction Rate (relative)
Toluene2.41
Tetrahydrofuran (THF)7.615
Acetone2150
Acetonitrile38200
Dimethylformamide (DMF)37500

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis of 5-Amino-2,4-difluorobenzamide Derivatives

The molecular geometry of fluorinated benzamides is characterized by the relative orientation of the aromatic rings and the central amide group. In derivatives like Fo24 and Fo23, the two aromatic rings are observed to be nearly coplanar, with a minimal interplanar angle between them (0.7(2)° for Fo24 and 0.5(2)° for Fo23). rsc.orgrsc.org However, the central amide group (C=ONH) is significantly twisted out of the plane of these rings. rsc.org For instance, in Fo23, the amide group plane is oriented at angles of 23.17(18)° and 23.44(17)° with respect to the two aromatic rings. rsc.org This torsion is a direct consequence of the formation of strong intermolecular hydrogen bonds that dictate the crystal packing. rsc.org

An important intramolecular feature in these structures is the close contact between the amide group and an ortho-fluorine substituent. In Fo24, an intramolecular contact exists between the amide nitrogen and an ortho-fluorine atom (N1⋯F12) with a distance of 2.745(3) Å, leading to a calculated H1⋯F12 distance of 2.12(4) Å. rsc.org A similar intramolecular contact is observed in Fo23. rsc.org

Table 1: Selected Geometric Parameters for N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23)

Parameter Angle (°)
Interplanar angle between C6 rings 0.5(2)
Amide plane to aromatic ring 1 angle 23.17(18)
Amide plane to aromatic ring 2 angle 23.44(17)

Data sourced from a study on a related derivative, as a representative example. rsc.org

The crystal packing of difluorobenzamide derivatives is dominated by a sophisticated network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

The most prominent intermolecular interaction in the crystal structures of benzamide (B126) derivatives is the classic amide-amide hydrogen bond. Molecules are linked via N—H⋯O hydrogen bonds, forming one-dimensional chains. rsc.orgrsc.org In the crystal structure of Fo23, this interaction results in an N1⋯O1 distance of 3.054(4) Å, linking molecules into chains along the a-axis. rsc.org Similarly, Fo24 molecules form 1D chains along the b-axis direction through these amide-amide interactions. rsc.org

In addition to hydrogen bonding, π-stacking interactions contribute to the stabilization of the crystal packing in fluorinated benzamides. In the structure of Fo23, C—F⋯C ring-to-ring stacking contacts are present, with an F12⋯C26 distance of 3.151(4) Å. rsc.org Similar interactions are noted in other related fluorinated compounds, where interplanar distances between overlapping phenyl rings can be as short as 3.3573 (8) Å. mdpi.com These interactions indicate a significant contribution to the cohesive energy of the crystal. mdpi.com While not explicitly detailed as classical halogen bonds in the studied benzamide derivatives, the C—F⋯C contacts represent a related type of interaction involving the fluorine substituent.

Intermolecular Interactions in Crystal Packing

Spectroscopic Characterization Methodologies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are fundamental for confirming the chemical structure of this compound and its derivatives in solution.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For fluorinated benzamides, a combination of these NMR experiments is essential for unambiguous structural assignment.

In the ¹H NMR spectrum of a derivative like N-(2,4-difluorophenyl)-2-fluorobenzamide in DMSO-d₆, the amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift, for example around 10.16 ppm. mdpi.com The aromatic protons appear as a series of multiplets in the range of 7.13 to 7.73 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern on the phenyl rings. mdpi.com

¹⁹F NMR is particularly informative for this class of compounds. The fluorine atoms on the aromatic rings give rise to distinct signals. For N-(2,4-difluorophenyl)-2-fluorobenzamide, signals are observed at -114, -115, and -118 ppm. mdpi.com For the related N-(2,3-difluorophenyl)-2-fluorobenzamide, three distinct peaks were located at -114, -139, and -147 ppm. mdpi.com The precise chemical shifts are highly sensitive to the electronic environment and position of the fluorine atom on the ring, making ¹⁹F NMR a powerful tool for distinguishing between isomers. mdpi.commdpi.com

Table 2: Representative NMR Data for N-(2,4-difluorophenyl)-2-fluorobenzamide in DMSO-d₆

Nucleus Chemical Shift (ppm) Description
¹H 10.16 Broad singlet (N-H)
¹H 7.13 - 7.73 Multiplets (Aromatic C-H)

Data sourced from a study on a related derivative as a representative example. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic vibrational modes would be expected.

Expected Vibrational Modes for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Symmetric & Asymmetric Stretching3300-3500
Amide (-CONH₂)N-H Stretching3100-3300
Amide (-CONH₂)C=O Stretching (Amide I)1630-1695
Amide (-CONH₂)N-H Bending (Amide II)1550-1640
Aromatic RingC=C Stretching1400-1600
Aryl C-FC-F Stretching1100-1400
Amino (-NH₂)N-H Wagging650-900

Note: This table represents generalized expected ranges for the functional groups present in the molecule. Actual peak positions can be influenced by the electronic environment and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts for this compound:

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingRing Breathing Mode~1000
Aromatic RingC=C Stretching1400-1600
Amide (-CONH₂)C=O Stretching1630-1695
Aryl C-FC-F Stretching1100-1400

Note: This table is based on general expectations for the molecule's functional groups. Specific, published Raman data for this compound is not available.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This allows for the confirmation of the molecular weight and can provide information about the structure through fragmentation patterns.

The molecular formula of this compound is C₇H₆F₂N₂O. The expected molecular weight can be calculated from the atomic masses of its constituent elements.

Calculated Molecular Mass for this compound:

IsotopeAtomic Mass (Da)Number of AtomsTotal Mass (Da)
¹²C12.0000784.0000
¹H1.007866.0468
¹⁹F18.9984237.9968
¹⁴N14.0031228.0062
¹⁶O15.9949115.9949
Monoisotopic Mass 172.0447

In a typical mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the monoisotopic mass. Further fragmentation would likely involve the loss of the amide group or other characteristic fragments, providing further structural confirmation. However, without experimental data, the precise fragmentation pattern cannot be detailed.

Structure Activity Relationship Sar Investigations of 5 Amino 2,4 Difluorobenzamide Derivatives

Impact of Fluorination on Molecular Conformation and Intermolecular Interactions

The strategic placement of fluorine atoms on the benzamide (B126) scaffold significantly influences the molecule's three-dimensional shape and its ability to interact with other molecules. The fluorine atoms at the 2- and 4-positions of 5-amino-2,4-difluorobenzamide introduce notable conformational and interactive properties.

Molecular Conformation:

The presence of fluorine, particularly at the ortho-position (C2), can induce a non-planar conformation in benzamide derivatives. Computational studies on analogous compounds, such as 2,6-difluorobenzamide, reveal that the fluorine atoms cause a dihedral angle to form between the carboxamide group and the aromatic ring. nih.gov This deviation from planarity is energetically favorable for the fluorinated compound compared to its non-fluorinated counterpart. nih.gov This induced non-planarity can be a critical factor in the molecule's ability to adopt a specific bioactive conformation when interacting with biological targets. nih.gov

Intermolecular Interactions:

Fluorine atoms can participate in various non-covalent interactions that are crucial for molecular recognition and binding. These interactions include:

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor. Intramolecular N-H···F hydrogen bonds have been observed in related fluorinated benzamide structures, influencing the orientation of the amide group. acs.org

Dipolar Interactions: The polar C-F bond allows for dipolar interactions within binding pockets, which can contribute to enhanced binding affinity. mdpi.comnih.gov

Carbonyl Interactions: The fluorine atom can engage in close contacts with amide carbonyl carbons (C-F···C=O), a type of interaction that can influence the local conformation of the molecule. nih.gov

The table below summarizes the key intermolecular interactions involving fluorine in benzamide derivatives.

Interaction TypeDescriptionPotential Impact
Hydrogen Bonding Fluorine acts as a weak hydrogen bond acceptor (e.g., N-H···F).Influences amide group orientation and stabilizes conformation.
Dipolar Interactions The polar C-F bond engages in electrostatic interactions.Enhances binding affinity within protein pockets. mdpi.comnih.gov
Carbonyl Interactions Close contact between the fluorine atom and an amide carbonyl carbon.Affects local molecular conformation. nih.gov
Hydrophobic Interactions The fluorinated ring participates in van der Waals and hydrophobic contacts.Contributes to binding stability. mdpi.com

Influence of Amino Group Derivatization on Electronic and Steric Factors

Modification of the 5-amino group in this compound provides a key avenue for modulating the molecule's electronic and steric properties, thereby influencing its structure-activity relationship.

Electronic Effects:

The primary amino group is an electron-donating group, which influences the electron density of the aromatic ring. Derivatization of this group can significantly alter these electronic properties.

Substituent Effects: Introducing substituents with varying electronic properties (electron-donating or electron-withdrawing) onto the derivatizing moiety allows for fine-tuning of the electronic landscape of the entire molecule.

Steric Effects:

The size and shape of the substituent introduced at the amino group have a direct impact on the steric profile of the derivative.

Bulky Groups: The addition of bulky substituents can introduce steric hindrance, which may either be beneficial for orienting the molecule in a specific binding pocket or detrimental if it prevents optimal binding.

Conformational Restriction: Certain derivatives can introduce conformational constraints, reducing the flexibility of the molecule and locking it into a more bioactive conformation.

The following table illustrates potential derivatizations of the 5-amino group and their expected impact on electronic and steric factors.

Derivatization ReactionExample ReagentResulting Functional GroupElectronic ImpactSteric Impact
Acylation Acetyl ChlorideAmideElectron-withdrawingIncreased bulk
Sulfonylation Benzenesulfonyl ChlorideSulfonamideStrongly electron-withdrawingSignificantly increased bulk
Alkylation Methyl IodideSecondary/Tertiary AmineIncreased electron-donating characterMinor to moderate increase in bulk
Schiff Base Formation BenzaldehydeImineAltered conjugation and electronicsPlanar, increased bulk

Correlation of Computational Parameters with Observed Reactivity and Structural Properties

Computational chemistry provides valuable tools for understanding and predicting the properties of this compound derivatives. By correlating computational parameters with experimental data, a more rational approach to drug design can be achieved.

Quantum Chemical Calculations:

Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a variety of molecular properties:

Molecular Geometry: Optimization of the molecular structure to predict bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges to understand reactivity and intermolecular interactions.

Vibrational Frequencies: Prediction of infrared and Raman spectra to aid in the characterization of synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed using various descriptors:

Physicochemical Descriptors: Parameters such as logP (lipophilicity), molar refractivity (steric effects), and dipole moment.

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges to quantify the electronic influence of substituents.

Topological and 3D Descriptors: Molecular connectivity indices and shape descriptors that encode information about the molecule's structure.

A robust QSAR model can be used to predict the activity of unsynthesized derivatives, thereby guiding the selection of promising candidates for synthesis. nih.govbiochempress.comnih.gov

Molecular Docking:

Molecular docking simulations can predict the preferred binding mode of a ligand within the active site of a biological target. This technique allows for:

Binding Affinity Estimation: Scoring functions are used to estimate the binding energy and rank different derivatives.

Interaction Analysis: Visualization of the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

The table below outlines key computational parameters and their relevance in studying this compound derivatives.

Computational MethodKey ParametersRelevance
Quantum Chemistry (DFT) Dihedral angles, bond lengths, MEP, HOMO-LUMO gapPredicts molecular conformation, reactivity, and spectroscopic properties.
QSAR LogP, Hammett constants (σ), steric parameters (Es)Correlates chemical structure with biological activity to guide lead optimization. nih.govbiochempress.comnih.gov
Molecular Docking Binding energy/score, intermolecular contactsPredicts binding modes and affinities to biological targets.

Rational Design Principles for Targeted Derivative Synthesis

The rational design of novel this compound derivatives involves a systematic approach that integrates the principles of SAR, computational modeling, and synthetic chemistry. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement:

Scaffold Hopping: Involves replacing the central benzamide core with other heterocyclic or aromatic structures while retaining the key pharmacophoric features.

Bioisosteric Replacement: The substitution of specific functional groups with other groups that have similar physicochemical properties (e.g., replacing a carboxylic acid with a tetrazole).

Structure-Based Design:

When the three-dimensional structure of the biological target is known, structure-based design strategies can be employed:

Fragment-Based Growth: Starting with a small fragment that binds to the target, new functionalities are added to improve affinity and occupy adjacent binding pockets.

Linker Optimization: Modifying the length, flexibility, and chemical nature of linkers connecting different parts of the molecule to achieve optimal interactions with the target.

Pharmacophore Modeling:

In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new potential hits.

Key Design Strategies for this compound Derivatives:

Design PrincipleApproachDesired Outcome
Targeted Library Synthesis Systematically vary substituents on the amino group and the aromatic ring based on SAR and computational predictions.Generation of a focused library of compounds to explore chemical space efficiently.
Conformational Constraint Introduce rigid linkers or cyclic structures to reduce conformational flexibility.Pre-organize the molecule into its bioactive conformation, potentially increasing potency.
Solubility Enhancement Incorporate polar functional groups or ionizable centers.Improve aqueous solubility and pharmacokinetic properties.
Metabolic Stability Block potential sites of metabolism (e.g., by introducing fluorine or other stable groups).Increase the in vivo half-life of the compound.

By applying these rational design principles, the development of novel this compound derivatives can be pursued in a more efficient and targeted manner, increasing the likelihood of identifying compounds with desired biological activities.

Q & A

Q. What are the established synthetic routes for 5-Amino-2,4-difluorobenzamide, and what intermediates are critical for high purity?

The synthesis typically involves sequential fluorination and amidation steps. For example, fluorination of nitrobenzamide precursors using hydrogen fluoride or KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) ensures regioselectivity. Subsequent reduction of nitro groups to amines (e.g., catalytic hydrogenation with Pd/C) yields the target compound. Key intermediates include 2,4-difluoronitrobenzene and its carboxylated derivatives, which require rigorous purification via recrystallization or column chromatography to avoid byproducts .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming substitution patterns and fluorine positions.
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via SHELX suite) resolves ambiguities in molecular geometry, particularly for fluorine placement and hydrogen bonding .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially when isotopic peaks from fluorine are present .

Q. What are the primary biological or material science applications of this compound in current research?

The compound’s fluorinated aromatic core makes it a candidate for:

  • Medicinal Chemistry : As a scaffold for kinase inhibitors or protease modulators due to its hydrogen-bonding capability and metabolic stability.
  • Material Science : As a precursor for fluorinated polymers with enhanced thermal resistance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in multi-step syntheses?

  • Fluorination Efficiency : Use microwave-assisted synthesis to reduce reaction times and side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while additives like crown ethers improve fluoride ion availability.
  • Catalysis : Pd-based catalysts in hydrogenation steps minimize over-reduction of nitro groups .

Q. What methodologies address discrepancies between computational predictions and experimental data in structural studies?

  • Hybrid DFT/Experimental Validation : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or vibrational spectra, then cross-validate with experimental data.
  • Multi-Technique Cross-Check : Combine X-ray crystallography with solid-state NMR to resolve ambiguities in electron density maps caused by fluorine’s low scattering factor .

Q. How do researchers design experiments to evaluate the electrochemical stability of this compound under physiological conditions?

  • Cyclic Voltammetry (CV) : Measure redox potentials in buffered solutions (pH 7.4) to assess susceptibility to oxidation or reduction.
  • pH-Dependent Stability Studies : Use UV-Vis spectroscopy to monitor degradation kinetics across pH gradients (e.g., 1–13) and identify stable pH ranges .

Data Contradiction and Advanced Analysis

Q. How should researchers resolve conflicting spectroscopic data for fluorine-containing derivatives like this compound?

  • Dynamic NMR for Tautomerism : If 19F^{19}\text{F} NMR shows unexpected splitting, variable-temperature studies can detect tautomeric equilibria or rotational barriers.
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled analogs to clarify ambiguous peaks in crowded spectra .

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

  • Molecular Dynamics (MD) Simulations : Model interactions with metal catalysts (e.g., Pd or Cu) to predict regioselectivity in cross-coupling reactions.
  • Docking Studies : Screen against protein databases (e.g., PDB) to identify potential biological targets or binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.